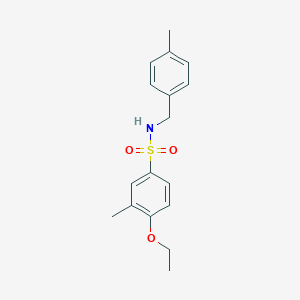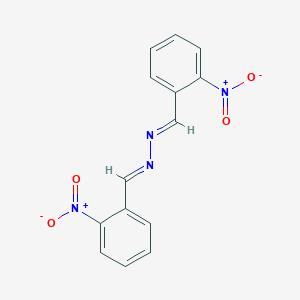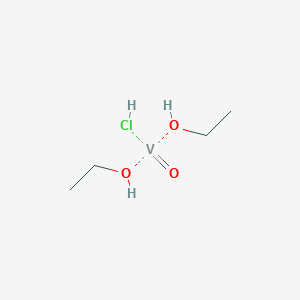![molecular formula C11H9Cl2N3O5S B239047 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole, also known as DMNI, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMNI belongs to the class of nitroimidazole compounds, which have been shown to possess a range of biological activities, including antimicrobial, antiparasitic, and antitumor properties.
作用机制
The mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cells. This compound has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, and to protect cells from oxidative damage.
实验室实验的优点和局限性
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and is readily available for purchase. This compound has also been extensively studied, and its properties and activities are well characterized. However, there are also limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood. In addition, this compound may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole. One area of interest is the development of this compound derivatives with improved properties and activities. Another area of interest is the investigation of the mechanism of action of this compound, and the identification of its molecular targets. In addition, there is potential for the use of this compound in combination with other drugs or therapies, to enhance its efficacy and reduce toxicity. Finally, there is potential for the use of this compound in clinical trials, to evaluate its safety and efficacy as a potential therapeutic agent.
合成方法
The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2-methyl-5-nitroimidazole in the presence of a base. The resulting compound is then purified by recrystallization to obtain the final product. The synthesis of this compound has been optimized to improve yield and purity, and several modifications have been made to the reaction conditions to achieve this.
科学研究应用
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including antimicrobial, antiparasitic, and antitumor properties. This compound has been tested against a range of microorganisms, including bacteria, fungi, and protozoa, and has been shown to be effective against several of these pathogens. This compound has also been tested against cancer cells, and has shown promising results as a potential anticancer agent.
属性
分子式 |
C11H9Cl2N3O5S |
|---|---|
分子量 |
366.2 g/mol |
IUPAC 名称 |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H9Cl2N3O5S/c1-6-14-5-9(16(17)18)15(6)22(19,20)8-4-3-7(12)10(13)11(8)21-2/h3-5H,1-2H3 |
InChI 键 |
KYAAWTGNEWXURN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)[N+](=O)[O-] |
规范 SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)





![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)